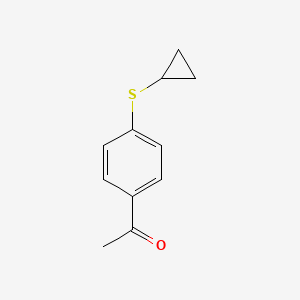

1-(4-Cyclopropylsulfanylphenyl)ethanone

Description

1-(4-Cyclopropylsulfanylphenyl)ethanone is an aromatic ketone characterized by a cyclopropylsulfanyl substituent at the para position of the phenyl ring and an acetyl group (ethanone) attached to the aromatic system. Its molecular formula is C₁₁H₁₂OS, with a molecular weight of 192.27 g/mol.

Properties

CAS No. |

918967-33-6 |

|---|---|

Molecular Formula |

C11H12OS |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-(4-cyclopropylsulfanylphenyl)ethanone |

InChI |

InChI=1S/C11H12OS/c1-8(12)9-2-4-10(5-3-9)13-11-6-7-11/h2-5,11H,6-7H2,1H3 |

InChI Key |

IXCYVKHRSWQORD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)cyclopropyl]ethanone (C₁₁H₁₁ClO)

- Key Differences :

- The chlorine atom on the phenyl ring (vs. cyclopropylsulfanyl in the target compound) introduces strong electron-withdrawing effects, altering electronic density and reaction kinetics.

- Molecular weight (194.66 g/mol ) is higher due to chlorine’s atomic mass compared to sulfur in the target compound.

- Implications :

1-(2-Chlorophenyl)ethanone (C₈H₇ClO)

- Key Differences: Chlorine is at the ortho position (vs. para-substituted cyclopropylsulfanyl), increasing steric hindrance near the ketone group.

- Implications :

Functional Group and Regulatory Variations

1-(1-Chlorocyclopropyl)ethanone (C₅H₇ClO)

- Key Differences :

- Chlorine is directly attached to the cyclopropane ring (vs. sulfur in the target compound).

- Smaller molecular weight (118.56 g/mol ) due to the absence of a phenyl group.

- Regulatory Notes: Subject to significant new use reporting requirements under PMN P–05–776, highlighting regulatory scrutiny of chlorinated cyclopropanes .

1-(4-Methylphenyl)-1-cyclopropyl ethanol (C₁₂H₁₆O)

- Key Differences: Ethanol functional group (vs. ethanone) introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight (176.26 g/mol) differs due to the hydroxyl group.

- Implications :

Cycloalkyl and Aromatic Ketone Analogs

Cyclopropyl(phenyl)methanone (C₁₀H₁₀O)

- Key Differences :

- Ketone is directly attached to the cyclopropane ring (vs. phenyl ring in the target compound).

- Molecular weight (146.19 g/mol ) is lower due to the absence of sulfur.

- Implications :

1-(4-Cyclohexylphenyl)ethan-1-one (C₁₄H₁₈O)

- Key Differences: Cyclohexyl group (vs. Higher molecular weight (202.29 g/mol) due to additional carbon atoms.

- Implications :

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Regulatory and Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.